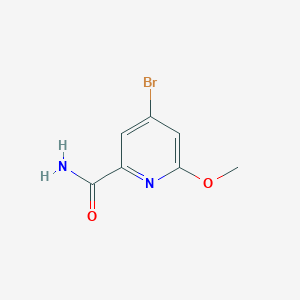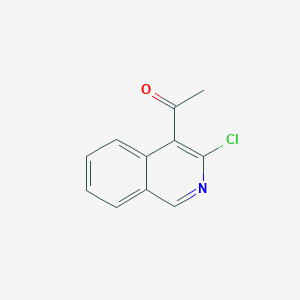
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of trifluoromethyl groups, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve the Fischer esterification process, which is a classic method for ester synthesis. This process involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and ethanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Ethyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate involves its interaction with various molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the trifluoromethyl groups.
Methyl (E)-4,4,4-Trifluoro-2,3-dimethyl-2-butenoate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and reactivity compared to similar esters .
Propriétés
Formule moléculaire |
C8H11F3O2 |
|---|---|
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
ethyl 4,4,4-trifluoro-2,3-dimethylbut-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-4-13-7(12)5(2)6(3)8(9,10)11/h4H2,1-3H3 |
Clé InChI |
GCJRSZHKXHWRKM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)





![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)


![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)


![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
